N-(2-Ethyl-6-methylphenyl)-L-alanine: Chemical Structure, Properties, and Application in Enantioselective Agrochemical Synthesis
N-(2-Ethyl-6-methylphenyl)-L-alanine: Chemical Structure, Properties, and Application in Enantioselective Agrochemical Synthesis
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The drive toward enantiopure agrochemicals has reshaped modern synthetic chemistry, reducing environmental loads while maximizing biological efficacy. N-(2-Ethyl-6-methylphenyl)-L-alanine (and its ester derivatives) stands as a critical chiral building block in this domain[1]. Primarily recognized as a highly valuable precursor in the "chiral pool" synthesis of S-metolachlor —one of the world's most widely utilized pre-emergent herbicides—this compound provides a stereospecific scaffold that dictates the ultimate biological activity of the final molecule [2].
While modern industrial-scale production of S-metolachlor often employs the Blaser Ir-Xyliphos asymmetric hydrogenation pathway [3], the L-alanine resolution route remains an essential, highly reliable methodology for synthesizing ultra-pure analytical standards, conducting structure-activity relationship (SAR) studies, and developing novel chloroacetamide derivatives. This whitepaper provides an in-depth technical analysis of the structure, physicochemical properties, and synthetic utility of N-(2-Ethyl-6-methylphenyl)-L-alanine.
Chemical Structure & Physicochemical Properties
N-(2-Ethyl-6-methylphenyl)-L-alanine is an aniline derivative where the nitrogen atom is alkylated with an L-alanine moiety. The core structural feature is the sterically hindered 2-ethyl-6-methylphenyl group, which restricts rotation around the C(aryl)-N bond. This steric bulk is critical for the biological target binding of its downstream derivatives. The stereocenter resides on the alpha-carbon of the alanine chain, possessing the (S)-configuration (L-isomer), which directly maps to the active (1'S) stereocenter of S-metolachlor.
Quantitative Data Summary
The following table summarizes the physicochemical properties of the free acid and its widely utilized methyl ester derivative, which is often preferred for organic synthesis due to its enhanced solubility in aprotic solvents [1].
| Property | N-(2-Ethyl-6-methylphenyl)-L-alanine | N-(2-Ethyl-6-methylphenyl)alanine Methyl Ester |
| CAS Number | 82508-03-6 | 57836-79-0 |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₃H₁₉NO₂ |
| Molecular Weight | 207.27 g/mol | 221.30 g/mol |
| Stereochemistry | (S)-configuration (L-isomer) | (S)-configuration (L-isomer) |
| SMILES | CCc1cccc(C)c1NC(=O)O | CCc1cccc(C)c1NC(=O)OC |
| InChIKey | Not standardized | LRBSXVUHGCCJDT-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline powder | Neat liquid / Pale yellow oil |
| Primary Application | Chiral resolution standard | Precursor for ester reduction workflows |
Synthesis and Enantiomeric Resolution
To utilize this compound as a chiral synthon, one must either synthesize it via asymmetric means or resolve the racemic mixture. The classical and most robust laboratory method involves the reaction of 2-ethyl-6-methylaniline (MEA) with a 2-halopropionic acid derivative, followed by diastereomeric salt resolution [2].
Causality in Experimental Design
Why use R(+)-1-phenylethylamine for resolution? The steric bulk and rigid chirality of R(+)-1-phenylethylamine perfectly complement the L-alanine derivative. This specific pairing creates a profound solubility differential between the resulting diastereomeric salts in ethereal solvents, enabling the isolation of the (S)-enantiomer with an enantiomeric excess (ee) exceeding 98% via simple fractional crystallization.
Protocol 1: Diastereomeric Resolution Workflow
Objective: Isolate S(-)-N-(2-ethyl-6-methylphenyl)alanine from the racemate.
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Salt Formation: Dissolve 1.0 equivalent of racemic N-(2-ethyl-6-methylphenyl)alanine in diisopropyl ether under continuous stirring at 40 °C.
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Chiral Pairing: Slowly add 1.0 equivalent of the optically active base, R(+)-1-phenylethylamine , dropwise to the solution.
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Crystallization: Heat the mixture to reflux for 30 minutes to ensure complete salt formation, then slowly cool to 0–5 °C at a rate of 10 °C/hour. The controlled cooling rate is critical to prevent the co-precipitation of the (R)-diastereomer.
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Isolation: Filter the precipitated diastereomeric salt under vacuum and wash with cold diisopropyl ether.
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Cleavage: Suspend the isolated salt in a biphasic mixture of ethyl acetate and 1M HCl (aqueous). Stir vigorously for 30 minutes. The acid cleaves the salt, driving the free S(-)-N-(2-ethyl-6-methylphenyl)alanine into the organic phase.
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Recovery: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiopure product.
Application Profile: Synthesis of S-Metolachlor
The primary industrial and research application of N-(2-Ethyl-6-methylphenyl)-L-alanine is its conversion into S-metolachlor. This requires a three-step transformation: reduction of the carboxylate, N-acylation, and O-alkylation [2].
Protocol 2: Conversion to S-Metolachlor
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Reduction to Amino Alcohol: Suspend the S(-)-N-(2-ethyl-6-methylphenyl)alanine in anhydrous THF. At 0 °C, slowly add a reducing agent (e.g., Borane-THF complex or LiAlH₄). Causality: The carboxylic acid must be reduced to an alcohol because it cannot be directly etherified to the methoxy group required for metolachlor. Quench carefully with methanol and isolate 1'S(-)-N-(1'-methyl-2'-hydroxyethyl)-2-ethyl-6-methylaniline .
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Chloroacetylation: Dissolve the resulting amino alcohol in toluene. Add an acid binder (e.g., aqueous NaOH or triethylamine). Dropwise, add chloroacetyl chloride at room temperature. Stir at 80 °C for 2 hours. This step installs the critical chloroacetamide pharmacophore.
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Etherification: Isolate the N-chloroacetylated intermediate and dissolve it in methanol. Add a strong acid catalyst (e.g., p-toluenesulfonic acid or H₂SO₄) to etherify the free hydroxyl group, yielding the final product: S-Metolachlor .
Caption: Step-by-step synthetic workflow from N-(2-Ethyl-6-methylphenyl)-L-alanine to S-Metolachlor.
Biological Mechanism of Action: Why the L-Isomer?
The stereochemistry inherited from L-alanine is not merely a synthetic curiosity; it is the fundamental driver of the molecule's herbicidal efficacy. S-metolachlor acts as a potent inhibitor of Very-Long-Chain Fatty Acid (VLCFA) elongases [3].
The (1'S) stereocenter (derived directly from the alpha-carbon of L-alanine) allows the chloroacetamide molecule to perfectly dock into the active site of the VLCFA elongase complex in target grass weeds. The (R)-enantiomer is sterically hindered from entering this binding pocket, rendering it largely inactive. By utilizing the L-alanine derivative, chemists ensure that 100% of the synthesized material is biologically active, reducing the required application rate by ~40% compared to the racemic mixture, thereby minimizing environmental toxicity.
Caption: Mechanism of action illustrating how the (S)-stereocenter enables VLCFA elongase inhibition.
Analytical Validation Protocol
To ensure the integrity of the chiral pool synthesis, the enantiomeric purity of N-(2-Ethyl-6-methylphenyl)-L-alanine must be validated prior to downstream reactions.
Chiral HPLC Validation:
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Column: Daicel Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).
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Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v). Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution between the (R) and (S) enantiomers.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 215 nm.
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Acceptance Criteria: The (S)-enantiomer peak must demonstrate an area normalization of ≥ 98.0% relative to the (R)-enantiomer.
References
- Moser, H., et al. "N-(1'-methyl-2'-methoxyethyl)-n-chloroacetyl-2-ethyl-6-methyl aniline as a herbicide." European Patent Office, EP0077755A1, 1983.
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Blaser, H.-U. "The Chiral Switch of (S)‐Metolachlor: A Personal Account of an Industrial Odyssey in Asymmetric Catalysis." Advanced Synthesis & Catalysis, vol. 344, no. 1, 2002, pp. 17-31. URL:[Link]
